Carbamato de ciclopropilsulfonilo de tert-butilo

Descripción general

Descripción

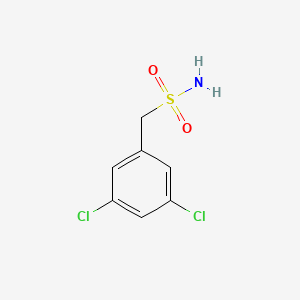

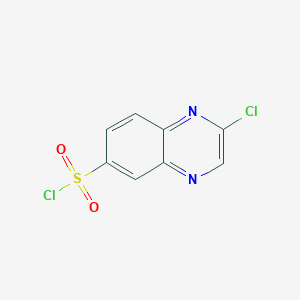

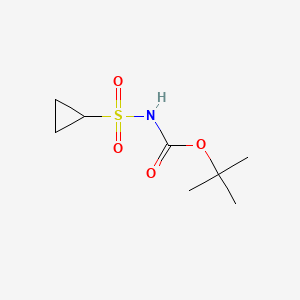

Tert-butyl cyclopropylsulfonylcarbamate (TBSC) is a derivative of the amino acid phenylalanine. It is a compound with the molecular formula C8H15NO4S .

Molecular Structure Analysis

The molecular structure of Tert-butyl cyclopropylsulfonylcarbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a cyclopropylsulfonyl group . The carbamate group is a key structural motif in many approved drugs and prodrugs .

Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl cyclopropylsulfonylcarbamate are not available, carbamates in general are known to undergo a variety of reactions. For example, they can be hydrolyzed to yield alcohols and amines .

Aplicaciones Científicas De Investigación

Materiales Optoelectrónicos Orgánicos

Carbazol de tert-butilo: , un compuesto relacionado con el Carbamato de ciclopropilsulfonilo de tert-butilo, es un componente fundamental en el campo de los dispositivos optoelectrónicos orgánicos . Estos materiales se utilizan como bloques de construcción moleculares, oligómeros, dendrímeros o polímeros y ofrecen varias ventajas, como bajo costo, funcionalización fácil y enlace sencillo a través de la columna vertebral del carbazol. Las propiedades fotofísicas de estos compuestos, incluida su dinámica de estado excitado, son cruciales para el rendimiento de dispositivos como los diodos emisores de luz orgánicos (OLED) y las células solares.

Espectroscopia Láser Ultra rápida

El estudio de compuestos basados en carbazol utilizando espectroscopia de absorción transitoria UV–Vis–NIR de femtosegundos y nanosegundos proporciona información importante sobre su relajación de estado excitado . Esta información es vital para interpretar la relajación del carbazol en entornos más complejos, lo que es relevante para aplicaciones en optoelectrónica y fotónica de alta velocidad.

Células Solares Orgánicas (OSC)

Carbazol de tert-butilo: los aceptores de electrones de anillo no fusionado (NFREA) modificados han demostrado generar altos niveles de energía de estado triplete, que son esenciales para un rendimiento eficiente de las células solares orgánicas . La introducción de cadenas laterales de carbazol de tert-butilo puede conducir a mejoras en las eficiencias de conversión de potencia al facilitar la transferencia de carga eficiente y modular la cristalinidad en las películas de células solares.

Fotofísica y Fotoquímica

La fotofísica del carbazol y sus derivados, incluido el carbazol de tert-butilo, es de gran interés debido a sus posibles aplicaciones en fotoquímica . Comprender el comportamiento de estos compuestos bajo fotoexcitación puede conducir a avances en campos como la fotocatálisis y la fotoquímica ambiental.

Formación de Cation Radical

La excitación de dos fotones de compuestos basados en carbazol puede conducir a la formación de cationes radicales . Este proceso tiene implicaciones para el desarrollo de nuevos materiales para el almacenamiento y conversión de energía, así como para el diseño de nuevos compuestos fotorreactivos.

Extinción de Estado Triplete por Oxígeno

Los estados triplete de los compuestos de carbazol están fuertemente apagados por el oxígeno . Esta propiedad es importante para aplicaciones que requieren control sobre el estado triplete, como en los procesos de conversión ascendente por aniquilación triplete-triplete, que se pueden utilizar para mejorar la eficiencia de la recolección de energía solar.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl cyclopropylsulfonylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .

Mode of Action

Carbamates, in general, are known to interact with their targets through a process of installation and removal . For instance, one of the most common carbamate protecting groups, the tert-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid or heat .

Biochemical Pathways

Carbamates are known to play a crucial role in the synthesis of peptides . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Result of Action

Carbamates, in general, are known to have effects on the immune system . They may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .

Análisis Bioquímico

Biochemical Properties

Tert-butyl cyclopropylsulfonylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, tert-butyl cyclopropylsulfonylcarbamate has been shown to interact with proteases, leading to the inhibition of proteolytic activity. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, further modulating their function .

Cellular Effects

The effects of tert-butyl cyclopropylsulfonylcarbamate on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, tert-butyl cyclopropylsulfonylcarbamate has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, tert-butyl cyclopropylsulfonylcarbamate exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by covalently modifying active site residues. This modification can lead to the irreversible inactivation of the enzyme, thereby preventing its catalytic function . Additionally, tert-butyl cyclopropylsulfonylcarbamate can interfere with protein-protein interactions by binding to specific domains, disrupting the formation of functional protein complexes . These molecular interactions ultimately result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of tert-butyl cyclopropylsulfonylcarbamate in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro studies, tert-butyl cyclopropylsulfonylcarbamate has been shown to maintain its inhibitory effects on enzymes for extended periods, although its potency may decrease due to gradual degradation . In in vivo studies, the compound’s stability and effects can vary depending on the biological environment and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of tert-butyl cyclopropylsulfonylcarbamate vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular processes . At higher doses, tert-butyl cyclopropylsulfonylcarbamate can induce toxic effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health .

Metabolic Pathways

Tert-butyl cyclopropylsulfonylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can alter the compound’s biochemical properties and influence its interactions with other biomolecules. Additionally, tert-butyl cyclopropylsulfonylcarbamate can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of tert-butyl cyclopropylsulfonylcarbamate within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, tert-butyl cyclopropylsulfonylcarbamate can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and overall bioavailability.

Subcellular Localization

Tert-butyl cyclopropylsulfonylcarbamate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications or interactions with targeting signals . The subcellular localization of tert-butyl cyclopropylsulfonylcarbamate can influence its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

tert-butyl N-cyclopropylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGDPBFRRQZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609736 | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681808-26-4 | |

| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1357823.png)